BAPHEE possesses properties that make it potentially valuable in polymer chemistry. Studies have explored its use as a:
Bisphenol A bis(2-hydroxyethyl)ether, with the chemical formula and CAS number 901-44-0, is a compound derived from bisphenol A. It features two hydroxyethyl ether groups attached to the bisphenol structure. This compound exhibits a molecular weight of approximately 316.39 g/mol and has a boiling point of about 495 °C at standard atmospheric pressure. Its physical properties include a melting point of 112 °C and a flash point of 253 °C, indicating its stability under various conditions .
The chemical reactivity of Bisphenol A bis(2-hydroxyethyl)ether can be characterized by its ability to undergo various reactions typical of phenolic compounds. These include:
Several methods for synthesizing Bisphenol A bis(2-hydroxyethyl)ether have been reported:
Bisphenol A bis(2-hydroxyethyl)ether finds applications across various industries due to its chemical properties:
Research into the interactions of Bisphenol A bis(2-hydroxyethyl)ether with biological systems is ongoing. Preliminary studies suggest that it may exhibit similar interactions with hormone receptors as bisphenol A, raising concerns about its potential endocrine-disrupting effects. Further investigation into its pharmacokinetics and toxicological profiles is essential for understanding its safety and efficacy in various applications .
Several compounds share structural similarities with Bisphenol A bis(2-hydroxyethyl)ether, each exhibiting unique properties:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Bisphenol A | C15H16O2 | Parent compound; known endocrine disruptor |
Bisphenol S | C12H10O4S | Contains a sulfur atom; used in polycarbonate production |
Bisphenol F | C13H12O3 | Used in epoxy resin formulations; less toxic than bisphenol A |
Bisphenol A diglycidyl ether | C21H22O4 | Epoxy resin precursor; higher reactivity |
This comparison highlights that while these compounds share structural characteristics, their reactivity and biological implications can differ significantly. Bisphenol A bis(2-hydroxyethyl)ether's unique combination of hydroxyethyl ether groups distinguishes it from these similar compounds, potentially influencing its applications and interactions within biological systems .
The synthesis of BPA derivatives traces back to the early 20th century, with Bisphenol A bis(2-hydroxyethyl)ether emerging as a critical intermediate in polyurethane and epoxy resin production. Initial research focused on optimizing its synthesis from BPA and ethylene oxide, leveraging hydroxyethylation reactions to enhance solubility in organic solvents. By the 1980s, advancements in polymerization techniques highlighted its utility in creating cross-linked networks for high-performance coatings and adhesives. Recent studies have expanded into sustainable synthesis routes, such as chemical recycling of polycarbonate waste, aligning with green chemistry principles.
This compound serves as a cornerstone in polymer chemistry, enabling the production of materials with tailored mechanical and thermal properties. Its hydroxyethyl groups improve compatibility with polar solvents, making it indispensable in:
Contemporary studies focus on two fronts:
Irritant